1-(Bromomethyl)-2,3-dimethylbenzene
Overview
Description
1-(Bromomethyl)-2,3-dimethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group at the 1-position and two additional methyl groups at the 2 and 3 positions on the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-(Bromomethyl)-2,3-dimethylbenzene is the carbon atoms in the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
The compound interacts with its targets through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical . The benzylic radical then reacts with NBS, resulting in the bromination of the benzylic position .
Biochemical Pathways
The compound’s bromination reaction at the benzylic position is a key step in various organic synthesis processes, such as the suzuki–miyaura coupling . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the bromination of the benzylic position . This reaction results in the formation of a new carbon-bromine bond, which can significantly alter the chemical properties of the original molecule . The brominated compound may exhibit different reactivity, polarity, and other properties compared to the original molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of NBS is crucial for the compound’s bromination reaction Additionally, the reaction is likely to be sensitive to temperature, solvent conditions, and the presence of other reactive species
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the benzylic position due to the stability of the benzylic radical intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of various substituted aromatic compounds.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers, resins, and other materials where brominated aromatic compounds are required.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Similar structure but with a single methyl group at the 4-position.
1-(Bromomethyl)-3,5-dimethylbenzene: Similar structure with methyl groups at the 3 and 5 positions.
1-(Chloromethyl)-2,3-dimethylbenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-2,3-dimethylbenzene is unique due to the specific positioning of the bromomethyl and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of two methyl groups at the 2 and 3 positions can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRPPWFKLXRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146321 | |
Record name | Benzene, (bromomethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104155-11-5, 81093-21-2 | |
Record name | Benzene, (bromomethyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (bromomethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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